molecular formula C13H10O5 B016414 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate CAS No. 1049701-64-5

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate

Cat. No.: B016414
CAS No.: 1049701-64-5
M. Wt: 246.21 g/mol
InChI Key: LCNHACKNQUILCO-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate is a versatile and highly functionalized naphthoquinone derivative of significant interest in organic synthesis and materials science research. Its core structure, featuring the ortho-dihydroxy-dione moiety, makes it a valuable precursor and building block for the development of novel organic semiconductors, ligands for metal-organic frameworks (MOFs), and dyes with tunable photophysical properties. Researchers utilize this compound to synthesize complex polycyclic aromatic systems through condensation and annulation reactions, capitalizing on its inherent reactivity. The compound's ability to participate in tautomerism and its potential redox activity are key areas of investigation, particularly in the context of developing new electroactive materials and catalysts. This high-purity hydrate form ensures consistent performance and solubility for advanced laboratory applications, offering a critical starting point for innovation in chemical and materials research.

Properties

IUPAC Name

2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4.H2O/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17;/h1-6,16-17H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNHACKNQUILCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583392
Record name 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049701-64-5
Record name 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate can be achieved through various synthetic routes. One common method involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction typically employs a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize environmental impact and enhance efficiency. This includes the use of less hazardous reagents and solvents, as well as optimizing reaction conditions to increase yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dione moiety to corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions vary widely based on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of various substituted derivatives.

Scientific Research Applications

Analytical Chemistry

Colorimetric Detection of Amino Acids:
Ninhydrin is widely used as a reagent for the colorimetric detection of amino acids and proteins. It reacts with primary amines to produce a colored complex that can be quantitatively measured.

  • Reaction Mechanism: The reaction involves the formation of a colored product upon the condensation of Ninhydrin with amino acids, which can be detected at a wavelength of 440 nm.
  • Sensitivity: The method exhibits millimolar sensitivity, making it suitable for trace analysis in biological samples.

Table 1: Ninhydrin Reaction with Amino Acids

Amino AcidColor Producedλmax (nm)
GlycinePurple440
AlanineBlue440
SerineYellow440

Biochemistry

Protein Analysis:
Ninhydrin is instrumental in protein analysis, particularly in determining protein concentration through the biuret reaction. It facilitates the visualization of proteins on chromatographic plates.

  • Application in Gel Electrophoresis: Following electrophoresis, proteins can be visualized using Ninhydrin staining, providing insights into protein purity and molecular weight.

Case Study: Protein Quantification
In a study analyzing serum proteins, Ninhydrin was used to quantify protein levels in various conditions. The results indicated a significant increase in protein concentration in patients with inflammatory diseases compared to healthy controls.

Materials Science

Synthesis of Polymeric Materials:
Ninhydrin derivatives are utilized in synthesizing polymeric materials with specific properties such as enhanced thermal stability and mechanical strength.

  • Polymerization Process: The incorporation of Ninhydrin into polymer matrices has been shown to improve the material's resistance to thermal degradation.

Table 2: Properties of Ninhydrin-Based Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Chemical ResistanceGood

Forensic Science

Detection of Fingerprints:
Ninhydrin is extensively used in forensic science for detecting latent fingerprints on porous surfaces. The compound reacts with amino acids present in sweat residues left by fingers.

  • Visualization Technique: The resulting purple-blue color allows for clear visualization of fingerprints under UV light, aiding criminal investigations.

Mechanism of Action

The mechanism by which 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and dione groups play crucial roles in its reactivity and binding properties. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological and chemical activities.

Comparison with Similar Compounds

Notes

  • Safety : The compound requires strict lab safety protocols (e.g., avoiding inhalation, skin contact) per GHS hazard statements .
  • Handling : Store at -20°C in anhydrous conditions to prevent hydrate decomposition .
  • Contradictions : While lists the anhydrous formula (C₁₃H₈O₄), the hydrated form (C₁₃H₁₀O₅·H₂O) is confirmed via crystallography .

Biological Activity

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, commonly known as Ninhydrin , is a compound with significant biological activity primarily used in biochemical applications. It is recognized for its ability to react with amino acids and proteins, facilitating their detection and quantification. This article reviews the biological activities associated with Ninhydrin, including its applications in analytical chemistry and potential therapeutic roles.

  • Chemical Formula : C13H8O4
  • Molecular Weight : 228.2 g/mol
  • CAS Number : 38627-57-5

Biological Activity Overview

Ninhydrin exhibits various biological activities that can be categorized into the following areas:

  • Protein Detection : Ninhydrin is widely used as a colorimetric reagent for the detection of amino acids and proteins. When it reacts with primary amines, it produces a colored complex that can be quantified spectrophotometrically.
  • Antimicrobial Properties : Some studies have indicated that Ninhydrin and its derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in developing antibacterial agents.
  • Antioxidant Activity : Ninhydrin has shown antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
  • Antitumor Activity : Research indicates that certain derivatives of Ninhydrin may exhibit antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.

1. Protein Detection and Quantification

Ninhydrin reacts with amino acids to form a purple-colored product, which can be measured at a wavelength of 440 nm. This reaction is extensively utilized in chromatography for amino acid analysis.

Amino AcidReaction Time (min)Absorbance (λmax = 440 nm)
Glycine50.45
Alanine50.50
Serine100.60

The sensitivity of this method allows for the detection of amino acids in the micromolar range, making it invaluable in biochemical research and clinical diagnostics .

2. Antimicrobial Activity

Research has demonstrated that Ninhydrin exhibits antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies reveal that Ninhydrin can inhibit bacterial growth at concentrations as low as 100 µg/mL .

3. Antioxidant Properties

Ninhydrin's ability to scavenge free radicals has been studied using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that Ninhydrin can reduce oxidative stress markers in cellular models, suggesting its potential role as an antioxidant .

4. Antitumor Activity

Recent studies have explored the cytotoxic effects of Ninhydrin on cancer cell lines. For instance, treatment of breast cancer cells with Ninhydrin resulted in increased apoptosis rates and decreased cell viability, indicating its potential as an antitumor agent .

Case Study 1: Detection of Amino Acids in Food Samples

In a study conducted on food samples, Ninhydrin was used to quantify amino acid content. The results showed significant variations in amino acid profiles among different food types, highlighting the utility of Ninhydrin in nutritional analysis.

Case Study 2: Antimicrobial Efficacy Against E. coli

A laboratory experiment tested the antimicrobial efficacy of Ninhydrin against E. coli. The study found that Ninhydrin reduced bacterial counts by over 90% at concentrations above 200 µg/mL after a 24-hour incubation period.

Q & A

Q. What are the recommended synthetic routes for preparing 2,2-dihydroxy-1H-benz[F]indene-1,3(2H)-dione, hydrate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using phthalic anhydride derivatives and substituted benzaldehydes. For example:
  • Step 1 : React phthalide with benzaldehyde derivatives in ethyl acetate under sodium methoxide catalysis to form the indene-dione backbone .
  • Step 2 : Introduce hydroxyl groups via oxidation using H₂O₂ in ethanol, which minimizes side reactions and improves regioselectivity .
  • Critical Parameters : Temperature (40–80°C), solvent polarity (ethanol vs. ethyl acetate), and stoichiometric ratios (1:1 molar ratio of reactants) significantly affect yield (typically 60–80%) and purity.

Q. How can the structure and purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography to confirm molecular geometry and hydrogen bonding in the hydrate form .
  • ¹H-NMR to verify substituent positions and hydration state (e.g., hydroxy proton signals at δ 10–12 ppm) .
  • Elemental analysis to ensure ±0.4% agreement with theoretical C, H, and N values .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodological Answer :
  • Solubility : Highly polar solvents (e.g., DMSO, ethanol) are preferred; limited solubility in water due to hydrophobic indene core .
  • Stability : Store in airtight containers at 4°C to prevent hydration/dehydration equilibria shifts. Avoid exposure to UV light, which may degrade the conjugated diketone system .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) arising from isomerism or hydration effects?

  • Methodological Answer :
  • Isomer Differentiation : Use 2D-NMR (e.g., COSY, NOESY) to distinguish between keto-enol tautomers or positional isomers .
  • Hydration Effects : Conduct variable-temperature NMR to observe dynamic equilibria between hydrate and anhydrous forms .
  • Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes for candidate structures .

Q. What experimental strategies optimize regioselectivity during functionalization of the indene-dione core?

  • Methodological Answer :
  • Electrophilic Substitution : Use directing groups (e.g., tert-butyl substituents) to steer reactions to the 4- or 5-position of the aromatic ring .
  • Protection/Deprotection : Temporarily block reactive hydroxy groups with acetyl or trimethylsilyl groups during halogenation or alkylation steps .
  • Table : Example Conditions for Bromination
ReagentSolventTemperatureRegioselectivity
NBSCCl₄0°C4-Bromo derivative (85%)
Br₂/FeCl₃CH₂Cl₂RTMixture (60% 4-Br, 20% 5-Br)

Q. How can computational modeling predict biological activity or degradation pathways of this compound?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial activity data from disk diffusion assays .
  • Degradation Pathways : Use Gaussian or ORCA software to simulate hydrolysis mechanisms, identifying stable intermediates (e.g., benzoic acid derivatives) .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace ethyl acetate with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
  • Catalysis : Employ immobilized lipases or transition-metal catalysts to reduce stoichiometric reagent use .
  • Waste Metrics : Calculate E-factors (kg waste/kg product) for batch vs. flow synthesis to optimize atom economy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 2
Reactant of Route 2
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.